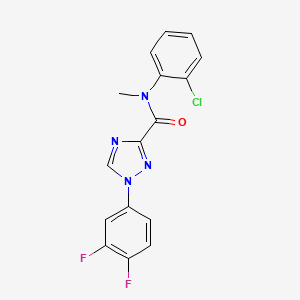![molecular formula C19H21ClN2O4S B15283230 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole group, a chloromethylphenylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Chloromethylphenylsulfonyl Group: This step may involve sulfonylation reactions using chloromethylphenylsulfonyl chloride.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate compounds with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the chloromethyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-10-16(3-4-17(14)20)27(23,24)22-8-6-21(7-9-22)12-15-2-5-18-19(11-15)26-13-25-18/h2-5,10-11H,6-9,12-13H2,1H3 |
InChI Key |
JVVGPHZFULPQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
![N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B15283157.png)

![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B15283191.png)
![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B15283234.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
![N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)
![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
